Levamfetamine is one of the first-line medications used to treat ADHD in both children and adults []. Research studies have explored its efficacy in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. These studies investigate the drug's effects on cognitive function, academic performance, and behavior in controlled settings [].
Levamfetamine's ability to increase alertness and focus has led researchers to explore its potential for cognitive enhancement in healthy individuals []. Studies examine how the drug affects tasks requiring attention, working memory, and decision-making [, ]. This research helps to understand the neural mechanisms underlying these cognitive functions.
The effects of levamfetamine on alertness and cognitive function are also being investigated in the context of neurodegenerative disorders like Parkinson's disease and narcolepsy [, ]. Research explores whether the drug can improve symptoms such as fatigue, sleepiness, and cognitive decline associated with these conditions [, ].
Levamfetamine hydrochloride, also known as levomethamphetamine, is a chiral compound belonging to the class of phenethylamines. It is the S-enantiomer of methamphetamine and has the chemical formula . This compound appears as white or off-white crystals or a crystalline powder and is soluble in water and ethanol. Levamfetamine hydrochloride is primarily recognized for its stimulant properties and has been used historically in various therapeutic contexts, although its medical use has diminished over time due to the potential for abuse associated with its more potent counterpart, methamphetamine .
These reactions are significant in both synthetic chemistry and metabolic pathways within biological systems .
The synthesis of levamfetamine hydrochloride can be achieved through several methods:
Levamfetamine hydrochloride has historically been used in various applications:
Despite its potential therapeutic applications, its use has significantly declined due to regulatory restrictions and concerns about abuse .
Levamfetamine hydrochloride interacts with several other substances:
Levamfetamine hydrochloride shares structural similarities with several compounds within the phenethylamine family. Here are some notable comparisons:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Methamphetamine | Chiral variant | More potent CNS stimulant; higher abuse potential |
Amphetamine | Structural isomer | Used in ADHD treatment; less potent than methamphetamine |
Ephedrine | Structural similarity | Used for respiratory issues; less CNS activity |
Pseudoephedrine | Structural similarity | Primarily a decongestant; lower CNS effects |
Levamfetamine's uniqueness lies in its specific stereochemistry as the S-enantiomer, which influences its pharmacological effects and potential therapeutic uses compared to its counterparts .
Levamfetamine hydrochloride, with the chemical identifier 41820-21-7 in the Chemical Abstracts Service registry, represents the hydrochloride salt form of the levorotatory enantiomer of amphetamine [1] [2]. The compound possesses the molecular formula C₉H₁₄ClN, corresponding to a molecular weight of 171.67 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-1-phenylpropan-2-amine hydrochloride [1] [3].
The structural architecture of levamfetamine hydrochloride is characterized by absolute stereochemistry, featuring one defined stereocenter out of one possible stereocenter [2]. This chiral center confers levorotatory optical activity to the molecule [4] [2]. The three-dimensional molecular arrangement can be represented through the International Chemical Identifier string: InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1, with the corresponding InChI Key SEVKYLYIYIKRSW-DDWIOCJRSA-N [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC@HN.Cl, which clearly indicates the stereochemical configuration at the chiral carbon [1] [2].
The parent compound, levamfetamine (CAS 156-34-3), has a molecular formula of C₉H₁₃N and molecular weight of 135.21 grams per mole [5] [4]. The hydrochloride salt formation involves the addition of hydrochloric acid to the basic amine functionality, resulting in the protonated ammonium chloride salt form that enhances aqueous solubility and pharmaceutical stability [1] [2].
Levamfetamine hydrochloride demonstrates significant water solubility, a characteristic that distinguishes it from the free base form [6] [7]. The compound readily dissolves in aqueous media, making it suitable for pharmaceutical formulations requiring high bioavailability [7] [8]. When dissolved in aqueous solutions, levamfetamine hydrochloride exhibits a pH of approximately 6 [6].
The enhanced water solubility of the hydrochloride salt compared to the free base form is attributed to the ionic nature of the salt, which facilitates hydrogen bonding interactions with water molecules [7] [8]. This solubility characteristic is particularly important for oral bioavailability, as amphetamine forms easily absorbed molecules that are highly lipid soluble once the drug crosses biological membranes [7].
Partition coefficient data for levamfetamine hydrochloride specifically has not been extensively reported in the literature [9]. However, the parent compound levamfetamine exhibits lipophilic characteristics that enable effective membrane penetration and central nervous system access [7] [8].
The thermal properties of levamfetamine hydrochloride indicate a melting point range of 171-173°C with decomposition [9]. This melting point range is consistent with the crystalline nature of the hydrochloride salt and provides important information for pharmaceutical processing and analytical method development [9].
The thermal stability profile shows that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [9] [10]. During thermal decomposition studies of related methamphetamine compounds, researchers have observed the formation of various volatile products including carbon monoxide, hydrogen cyanide, methane, and methylchloride when heated above 550°C [11]. The methylchloride formation is particularly noteworthy as it results from the hydrochloride form of the compound [11].
The crystallographic structure of levamfetamine hydrochloride has been characterized through X-ray diffraction studies, providing detailed three-dimensional molecular arrangements [12] [13]. Crystal structure determinations have revealed that the compound crystallizes in a specific space group with defined unit cell parameters [12].
The crystallographic data demonstrates that levamfetamine hydrochloride molecules exist in a well-defined lattice structure, with the hydrochloride salt facilitating intermolecular interactions that stabilize the crystal packing [14]. These intermolecular interactions include hydrogen bonding between the protonated amine group and the chloride ion, as well as van der Waals interactions between adjacent molecules [14].
High-resolution crystal structure analysis has been instrumental in understanding the binding interactions of related compounds with therapeutic antibodies [13]. Such crystallographic studies reveal that the molecular conformation adopted in the solid state closely resembles the native conformation observed in biological systems [13].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of levamfetamine hydrochloride through analysis of both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable identification and quantification of the compound in pharmaceutical preparations [15] [17].
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the phenyl ring protons, typically appearing between 7.0 and 7.5 parts per million [15] [17]. The aliphatic region shows distinctive patterns for the methyl group attached to the chiral carbon, the methylene group connecting to the benzene ring, and the methine proton at the chiral center [15] [18].
A particularly diagnostic feature in amphetamine-type substances is the characteristic doublet pair separated by approximately 2 parts per million chemical shift, with no intervening signals [17]. This pattern corresponds to the α-methyl-ethylamine sidechain and serves as a key identifier for this class of compounds [17]. The coupling patterns and chemical shifts provide detailed information about the molecular environment and confirm the structural assignment [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework of the molecule [19]. The spectrum typically shows signals for the aromatic carbons of the benzene ring, the aliphatic carbons of the propylamine chain, and the methyl carbon [19].
Mass spectrometry provides characteristic fragmentation patterns that enable identification and structural elucidation of levamfetamine hydrochloride [20] [21]. The molecular ion typically appears at mass-to-charge ratio 136 for the protonated form of levamfetamine (after loss of HCl), with subsequent fragmentation producing diagnostic daughter ions [20] [22].
The most prominent fragmentation pathway involves the formation of the tropylium ion at mass-to-charge ratio 91, which results from the loss of the ethylamine side chain [21] [23]. This fragmentation is particularly characteristic of phenylalkylamine compounds and provides a reliable diagnostic marker [21] [23]. Additional significant fragments include ions at mass-to-charge ratio 119, corresponding to the loss of ammonia from the molecular ion, and mass-to-charge ratio 65, representing further fragmentation of the aromatic system [20] [21].
The fragmentation pattern shows α-cleavage as the predominant fragmentation mode, which is typical for amine-containing compounds [21] [23]. The presence of the phenyl group stabilizes certain fragment ions through resonance delocalization, influencing the relative abundances observed in the mass spectrum [21] [23].
For analytical applications, multiple reaction monitoring methods typically employ the transition from mass-to-charge ratio 136 to 91 as the primary quantitative transition, with the transition from 136 to 119 serving as a confirmatory ion [20] [22]. These fragmentation patterns remain consistent across different ionization techniques and provide reliable identification criteria for forensic and pharmaceutical analysis [20] [24].
Table 1: Molecular Formula and Structural Features of Levamfetamine Hydrochloride | |
---|---|
Property | Value |
Molecular Formula | C₉H₁₄ClN |
IUPAC Name | (2R)-1-phenylpropan-2-amine;hydrochloride |
CAS Number | 41820-21-7 |
Molecular Weight | 171.67 g/mol |
Parent Compound (CAS) | Levamfetamine (156-34-3) |
Stereochemistry | Absolute |
Defined Stereocenters | 1/1 |
Optical Activity | Levorotatory |
InChI | InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key | SEVKYLYIYIKRSW-DDWIOCJRSA-N |
SMILES | CC@HN.Cl |
Table 2: Physicochemical Properties of Levamfetamine Hydrochloride | ||
---|---|---|
Property | Value | Reference Source |
Physical State | Solid | ChemSpider Database |
Appearance | White crystalline powder | Safety Data Sheets |
Melting Point Range | 171-173°C | LGC Standards SDS |
Water Solubility | Soluble | Multiple pharmaceutical sources |
pH (aqueous solutions) | Approximately 6 | CAMEO Chemicals Database |
Vapor Pressure | Not determined | LGC Standards SDS |
Stability | Stable under normal conditions | LGC Standards SDS |
Table 3: Optical Activity Parameters for Levamfetamine Hydrochloride | ||
---|---|---|
Property | Value | Standard Reference |
Specific Rotation [α]²⁰ᴅ | +18.5° to +21.5° | USP Pharmacopeia |
Test Solution Concentration | 16 mg/mL | USP Pharmacopeia |
Solvent | 1.2 N hydrochloric acid | USP Pharmacopeia |
Wavelength | 589.3 nm (sodium D-line) | Standard polarimetry |
Temperature | 20°C | Standard polarimetry |
Levamfetamine hydrochloride represents the hydrochloride salt form of the (R)-(-)-enantiomer of amphetamine, possessing a single chiral center at the alpha-carbon position (C-2) of the phenethylamine backbone [1] [2]. The absolute stereochemical configuration of levamfetamine hydrochloride has been definitively established through comprehensive analytical methodologies, including X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its (R)-configuration according to the Cahn-Ingold-Prelog priority rules [3] [4].
The molecular architecture of levamfetamine hydrochloride (C₉H₁₃N·HCl) exhibits a well-defined stereochemical framework characterized by a single asymmetric carbon center bearing four distinct substituents: a hydrogen atom, a methyl group, a benzyl moiety, and an amino group [1] [2]. The stereochemical assignment follows established priority ranking protocols, wherein the amino nitrogen possesses the highest priority, followed by the phenyl-attached carbon, the methyl carbon, and finally the hydrogen atom [3] [4]. When viewed along the carbon-hydrogen bond axis with the hydrogen atom positioned away from the observer, the priority sequence progresses in a clockwise direction, thereby establishing the (R)-absolute configuration [3] [4].
The enantiomeric purity of pharmaceutical-grade levamfetamine hydrochloride typically exceeds 99% enantiomeric excess, as determined through chiral high-performance liquid chromatography and capillary electrophoresis methodologies [3] [5]. This exceptional stereochemical purity is crucial for maintaining consistent pharmacological profiles and minimizing potential adverse effects associated with the presence of the more potent dextroamphetamine enantiomer [3] [5].
Property | Levamfetamine Hydrochloride | Reference |
---|---|---|
Molecular Formula | C₉H₁₃N·HCl | [1] [2] |
Absolute Configuration | (R)-(-)-amphetamine | [1] [3] |
Optical Activity | Levorotatory (-) | [1] [6] |
Defined Stereocenters | 1/1 | [1] [2] |
Enantiomeric Excess (typical) | >99% | [3] [5] |
Chiral Center Position | α-Carbon (C-2) | [3] [4] |
Priority Assignment (Cahn-Ingold-Prelog) | R configuration | [3] [4] |
Stereochemical Designation | L-isomer | [3] [7] |
The optical activity of levamfetamine hydrochloride manifests as levorotatory behavior, rotating plane-polarized light in a counterclockwise direction when observed along the direction of light propagation [1] [6]. This optical rotation property serves as a fundamental physical characteristic for enantiomeric identification and purity assessment in analytical protocols [3] [8].
The pharmacological distinction between levamfetamine and dextroamphetamine enantiomers represents one of the most comprehensively studied examples of stereochemical influence on biological activity within the phenethylamine class of compounds [7] [9]. Extensive structure-activity relationship investigations have revealed profound differences in receptor binding affinities, neurotransmitter release potencies, and downstream pharmacological effects between these stereoisomers [7] [9].
Levamfetamine demonstrates a markedly different neurotransmitter transporter selectivity profile compared to its dextrorotatory counterpart [7] [9]. At the dopamine transporter, levamfetamine exhibits approximately four-fold lower affinity relative to dextroamphetamine, with dopamine release potency values of 27.7 nM versus 5.8-24.8 nM respectively [7] [9]. Conversely, at the norepinephrine transporter, levamfetamine demonstrates comparable or slightly enhanced binding affinity, with norepinephrine release potency values of 9.5 nM compared to 6.6-7.2 nM for dextroamphetamine [7] [9].
This differential transporter selectivity profile translates into distinct neurochemical and behavioral effects in vivo [7] [9]. Levamfetamine preferentially enhances noradrenergic neurotransmission while exerting comparatively modest effects on dopaminergic systems, resulting in pronounced peripheral sympathomimetic effects with reduced central nervous system stimulation [7] [9]. In contrast, dextroamphetamine exhibits more potent dopaminergic activity, correlating with enhanced central nervous system stimulation and euphorigenic potential [7] [9].
Receptor/Transporter | Levamfetamine (R-isomer) | Dextroamphetamine (S-isomer) | Selectivity Ratio (L:D) | Reference |
---|---|---|---|---|
Dopamine Transporter (DAT) | Moderate affinity | High affinity | 1:4.2 | [7] [9] |
Norepinephrine Transporter (NET) | High affinity | Moderate affinity | 1:0.7 | [7] [9] |
Serotonin Transporter (SERT) | Low affinity | Low affinity | Similar | [7] [9] |
Dopamine Release (EC₅₀) | 27.7 nM | 5.8-24.8 nM | 1:4.8 | [7] [9] |
Norepinephrine Release (EC₅₀) | 9.5 nM | 6.6-7.2 nM | 1:1.4 | [7] [9] |
Serotonin Release (EC₅₀) | Not determined | 698-1,765 nM | Not determined | [7] [9] |
TAAR1 Activation | Lower than S-isomer | Higher than R-isomer | 1:3-4 | [7] [10] |
Relative CNS Potency | 1.0 (reference) | 3-4× higher | 1:3-4 | [7] [9] |
The trace amine-associated receptor 1 activation profile also differs significantly between enantiomers, with levamfetamine demonstrating reduced agonistic activity compared to dextroamphetamine [7] [10]. This differential TAAR1 activation contributes to the distinct pharmacological profiles observed between the stereoisomers, particularly regarding their effects on monoaminergic neurotransmission and associated behavioral responses [7] [10].
Pharmacokinetic studies have revealed stereoselectivity in the metabolic disposition of amphetamine enantiomers [5] [11]. Levamfetamine exhibits a longer elimination half-life compared to dextroamphetamine under both acidic and alkaline urinary conditions [5] [11]. Under alkaline urinary conditions, levamfetamine demonstrates a serum half-life of approximately 23.7 hours compared to 7.0 hours for dextroamphetamine [5] [11]. This pharmacokinetic difference results in preferential accumulation of the levamfetamine enantiomer over time following administration of racemic amphetamine preparations [5] [11].
The conformational behavior of levamfetamine hydrochloride in aqueous solution represents a complex dynamic equilibrium involving multiple rotameric states around the critical carbon-carbon and carbon-nitrogen bonds [4] [12]. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have identified three principal conformational states: trans (conformer I), gauche-plus (conformer II), and gauche-minus (conformer III) [4] [12].
Conformer II, characterized by a gauche-plus arrangement around the phenyl-alpha-carbon bond (torsional angle α₁ ≈ 60°), predominates in aqueous solution with a relative population of approximately 40-50% [4] [12]. This conformational preference results from favorable intramolecular interactions between the aromatic ring system and the protonated amino group, stabilized through π-cation interactions and hydrogen bonding networks with surrounding water molecules [4] [13].
The trans conformer (conformer I, α₁ ≈ 180°) represents approximately 25-35% of the solution population and exhibits extended molecular geometry with minimal intramolecular interactions [4] [12]. This conformational state demonstrates enhanced accessibility to receptor binding sites due to reduced steric hindrance, although its lower solution population limits its overall contribution to biological activity [4] [12].
Conformer | Torsional Angle α₁ | Relative Population (%) | Pharmacological Activity | Reference |
---|---|---|---|---|
Conformer I (trans) | ~180° | 25-35 | Moderate | [4] [12] |
Conformer II (gauche+) | ~60° | 40-50 | High | [4] [12] |
Conformer III (gauche-) | ~-60° | 20-30 | Low | [4] [12] |
Solution Population (NMR) | Variable | pH dependent | Ensemble average | [4] [12] |
Solution Population (MD simulation) | Variable | Solvent dependent | Ensemble average | [4] [12] |
Dominant Interaction | π-π stacking | Hydrogen bonding | Receptor binding | [4] [13] |
Solvent Effects | Significant | Hydration shell | Bioavailability | [4] [13] |
Temperature Dependence | Moderate | Δ∆G ~1-2 kcal/mol | Stability | [4] [13] |
Conformer III (gauche-minus, α₁ ≈ -60°) constitutes the remaining 20-30% of the conformational ensemble and exhibits intermediate stabilization through weak intramolecular interactions [4] [12]. This conformational state demonstrates reduced pharmacological activity due to suboptimal spatial arrangement for receptor recognition [4] [12].
Solvent effects exert profound influence on the conformational equilibrium of levamfetamine hydrochloride [4] [13]. The formation of hydrogen bonding networks between the protonated amino group and surrounding water molecules significantly stabilizes the gauche-plus conformer, thereby modulating the overall conformational distribution [4] [13]. Temperature-dependent studies reveal modest conformational interconversion barriers (Δ∆G ≈ 1-2 kcal/mol), indicating rapid equilibration between conformational states at physiological temperatures [4] [13].
Molecular dynamics simulations incorporating explicit solvent models have provided detailed insights into the dynamic behavior of levamfetamine hydrochloride in aqueous environments [4] [13]. These calculations reveal the formation of stable hydration shells around the protonated amino group, with approximately 18 water molecules comprising the first solvation sphere [4] [13]. The dynamic nature of these solvent interactions contributes to conformational flexibility while maintaining overall structural integrity of the protonated amphetamine molecule [4] [13].
The stereochemical configuration of levamfetamine hydrochloride exerts profound influence on its binding affinity and functional activity at various neurotransmitter receptors and transporters [10] [14]. The (R)-absolute configuration creates a distinct three-dimensional molecular topology that determines the spatial arrangement of pharmacophoric elements essential for receptor recognition and binding [10] [14].
At the norepinephrine transporter, levamfetamine demonstrates enhanced binding affinity compared to dextroamphetamine, likely resulting from optimal complementarity between the (R)-stereochemical configuration and the transporter binding site architecture [10] [14]. Structural studies of homologous transporters suggest that the (R)-configuration positions the amino group and aromatic ring in favorable orientations for interaction with critical binding site residues [10] [14].
The reduced dopamine transporter affinity of levamfetamine relative to dextroamphetamine reflects stereochemical incompatibility between the (R)-configuration and the dopamine transporter binding pocket [10] [14]. Molecular modeling studies indicate that the (R)-stereochemistry results in suboptimal positioning of key pharmacophoric elements, particularly the aromatic ring system, within the dopamine transporter active site [10] [14].
Stereochemical effects on serotonin transporter binding appear minimal for both amphetamine enantiomers, suggesting that the transporter binding site accommodates both stereochemical configurations with similar affinity [10] [14]. This stereochemical insensitivity may reflect the broader binding pocket architecture of the serotonin transporter compared to dopamine and norepinephrine transporters [10] [14].
The impact of stereochemistry extends beyond simple binding affinity to encompass functional activity and efficacy at neurotransmitter transporters [10] [14]. Levamfetamine demonstrates distinct kinetic profiles for neurotransmitter release compared to dextroamphetamine, with altered release rates and maximum release capacities that correlate with stereochemical differences in transporter interaction mechanisms [10] [14].
Recent investigations employing site-directed mutagenesis have identified specific amino acid residues within transporter binding sites that exhibit stereochemical selectivity [10] [14]. These studies reveal that phenylalanine residues within the central binding cavity contribute significantly to stereochemical discrimination, with mutations affecting the binding of levamfetamine and dextroamphetamine differentially [10] [14].
The stereochemical influence on receptor affinity extends to downstream signaling pathways and cellular responses [10] [14]. Levamfetamine activation of noradrenergic systems results in distinct patterns of second messenger activation and gene expression compared to dextroamphetamine-mediated dopaminergic stimulation [10] [14]. These differential cellular responses ultimately contribute to the distinct pharmacological profiles observed between the stereoisomers in vivo [10] [14].
Acute Toxic